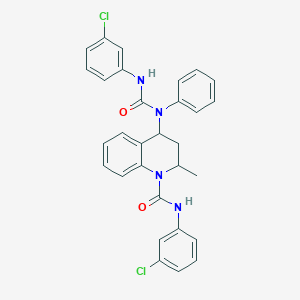

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Description

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a structurally complex quinolinecarboxamide derivative characterized by a partially saturated quinoline core (3,4-dihydro-1(2H)-quinoline) substituted with a 2-methyl group. The compound features dual aromatic pharmacophores: a 3-chlorophenyl group linked via a urea bridge and a phenylamino-carbamoyl moiety.

Properties

Molecular Formula |

C30H26Cl2N4O2 |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-[N-[(3-chlorophenyl)carbamoyl]anilino]-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |

InChI |

InChI=1S/C30H26Cl2N4O2/c1-20-17-28(36(25-13-3-2-4-14-25)30(38)34-24-12-8-10-22(32)19-24)26-15-5-6-16-27(26)35(20)29(37)33-23-11-7-9-21(31)18-23/h2-16,18-20,28H,17H2,1H3,(H,33,37)(H,34,38) |

InChI Key |

WEWHRWWRRUPBKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl)N(C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and phenylamino groups through a series of reactions such as nucleophilic substitution and amide formation. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Quinolinecarboxamide Derivatives

- N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide (Compound 35): This derivative () shares the quinoline-4-carboxamide core but differs in substituents: a fluorinated pyrrolidine and morpholine group enhance solubility and target engagement. Unlike the target compound, it lacks a urea bridge and dihydroquinoline ring, which may reduce conformational rigidity. The fluorination likely improves metabolic stability .

- 4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (): The hexahydroquinoline core here is fully saturated, increasing lipophilicity. However, the absence of a urea bridge limits its ability to mimic peptide bonds in target binding .

- N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (): This compound (CAS 369602-87-9) replaces the urea bridge with a hydroxyl-oxo group, altering hydrogen-bonding capacity. The ethyl group at position 1 may sterically hinder interactions compared to the target compound’s 2-methyl substitution .

Halogenation and Aromatic Substituents

- 2-(4-Chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide (): Substitution at the quinoline 2-position with a 4-chlorophenyl group and a 3-fluorophenylamide tail introduces dual halogenation. Fluorine’s electronegativity may enhance binding affinity to electron-rich targets compared to the target compound’s 3-chlorophenyl groups .

- The 4-methylphenyl substituent at position 2 contrasts with the target’s urea-linked phenylamino group, suggesting divergent target selectivity .

Physicochemical Properties

Table 1: Lipophilicity and Molecular Properties

- Lipophilicity: The target compound’s urea bridge and dihydroquinoline core likely increase hydrophilicity compared to fully aromatic analogues (e.g., ). Derivatives with alkyl carbamates () exhibit moderate log k values (3.8–4.2), suggesting balanced solubility .

Bioactivity and Pharmacological Insights

- Antimicrobial Activity: Compound 35 () demonstrates multi-stage antimicrobial action, attributed to its fluorinated side chains.

- Cytotoxicity: highlights that structural similarity correlates with bioactivity clustering. Quinolinecarboxamides with halogenated aryl groups (e.g., ) often target DNA topoisomerases or kinases, suggesting the target compound may share mechanistic pathways .

Biological Activity

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its diverse pharmacological properties. The presence of multiple functional groups, including chlorophenyl and carbonyl moieties, suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can possess significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various pathogens.

- Anticancer Potential : Quinoline derivatives are often explored for their anticancer properties due to their ability to interfere with cellular processes.

- Enzyme Inhibition : The structure suggests potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases.

The mechanism of action is hypothesized to involve:

- Binding to Enzymatic Sites : The compound may bind to active sites of enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.

- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, which is critical in cancer cell proliferation.

Antimicrobial Activity

A study published in ACS Omega evaluated derivatives similar to the compound for their antimicrobial effects. The minimum inhibitory concentration (MIC) was determined against various bacterial strains, revealing promising results for certain derivatives with MIC values as low as 0.22 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

Research on quinoline derivatives has highlighted their potential in cancer therapy. For instance, a study demonstrated that modifications on the quinoline structure could enhance cytotoxicity against various cancer cell lines. The specific compound's structural features may contribute to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

When compared with other quinoline derivatives, this compound exhibits unique properties due to its specific substitutions. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-methylquinoline | Lacks multiple chlorophenyl groups | Moderate antibacterial |

| 3-Chloro-N-(4-(aminosulfonyl)phenyl)amide | Contains sulfonamide group | Strong enzyme inhibition |

| N-(3-chlorophenyl)-4-(phenylamino)quinoline | Similar structure but less potent | Lower cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.